N-(2,1,3-Benzoxadiazol-5-ylmethyl)acrylamide
Description
N-(2,1,3-Benzoxadiazol-5-ylmethyl)acrylamide is an organic compound that features a benzoxadiazole ring attached to a prop-2-enamide group
Properties
IUPAC Name |
N-(2,1,3-benzoxadiazol-5-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-2-10(14)11-6-7-3-4-8-9(5-7)13-15-12-8/h2-5H,1,6H2,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCBBZXSLXNXCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC2=NON=C2C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-Benzoxadiazol-5-ylmethyl)acrylamide typically involves the reaction of 2,1,3-benzoxadiazole-5-carbaldehyde with propargylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-Benzoxadiazol-5-ylmethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoxadiazole ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoxadiazole ring.
Reduction: Reduced forms of the amide group.
Substitution: Substituted benzoxadiazole derivatives with various functional groups.
Scientific Research Applications
Chemical Applications
Synthesis of Complex Molecules
- N-(2,1,3-Benzoxadiazol-5-ylmethyl)acrylamide serves as a versatile building block in organic synthesis. Its unique structure facilitates the formation of various heterocyclic compounds and derivatives, which are essential in the development of new materials and chemicals.
Polymerization Reactions
- The acrylamide unit in this compound enables it to participate in polymerization reactions, making it valuable for creating polymers with specific properties. This feature is particularly useful in the development of advanced materials for various applications.
Biological Applications
Fluorescent Probes
- The benzoxadiazole moiety provides excellent fluorescent properties, allowing this compound to be used as a fluorescent probe in biological imaging. This application is crucial for studying cellular processes and detecting specific biomolecules within complex biological systems.
Interaction with Biological Targets
- Research indicates that this compound can interact with proteins and enzymes through both non-covalent and covalent bonding mechanisms. Such interactions could lead to potential therapeutic effects, including anti-inflammatory and anticancer activities. Studies have shown that compounds with similar structures exhibit significant biological activity against various cancer cell lines and microbial strains .
Medicinal Chemistry
Drug Development
- This compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. Its unique structure allows it to be explored as a candidate for drug discovery and development. Research has focused on its efficacy against resistant strains of bacteria and cancer cells, highlighting its potential as a novel therapeutic agent .
Antimicrobial Activity
- Preliminary studies suggest that compounds related to this compound exhibit antimicrobial properties. These findings indicate that the compound could be developed into new antimicrobial agents to combat drug-resistant pathogens .
Industrial Applications
Optoelectronic Devices
- The fluorescent properties of this compound make it suitable for use in optoelectronic devices. Its stability and reactivity allow it to be incorporated into materials designed for sensors and display technologies.
Dyes and Pigments
- This compound can also be utilized in the manufacturing of dyes and pigments due to its vibrant fluorescence. Its application in industrial processes can lead to the development of specialty chemicals with enhanced performance characteristics .
Case Studies and Research Findings
Several studies have documented the biological activities associated with this compound:
Mechanism of Action
The mechanism of action of N-(2,1,3-Benzoxadiazol-5-ylmethyl)acrylamide involves its interaction with specific molecular targets. The benzoxadiazole ring can interact with proteins or enzymes, potentially inhibiting their activity. The prop-2-enamide group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-(2,1,3-Benzoxadiazol-5-ylmethyl)methylamine
- **N-(2,1,3-Benzoxadiazol-5-ylmethyl)ethanamide
- **N-(2,1,3-Benzoxadiazol-5-ylmethyl)butanamide
Uniqueness
N-(2,1,3-Benzoxadiazol-5-ylmethyl)acrylamide is unique due to the presence of the prop-2-enamide group, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Biological Activity
N-(2,1,3-Benzoxadiazol-5-ylmethyl)acrylamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a benzoxadiazole moiety which is known for its fluorescent properties and biological activity. The compound's structure can be represented as follows:
- Chemical Formula : C₁₃H₁₁N₃O₂
- Molecular Weight : 241.25 g/mol
The presence of the benzoxadiazole ring contributes to its interaction with biological systems, making it a candidate for further investigation in medicinal chemistry.
Biological Activity Overview
Antimicrobial Activity
Research indicates that derivatives of benzoxazole, including this compound, exhibit varying degrees of antimicrobial activity. A study on related compounds demonstrated selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans .
Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) for several derivatives tested against common bacterial strains:
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound 1 | Bacillus subtilis | 32 |
| Compound 2 | Escherichia coli | 64 |
| Compound 3 | Candida albicans | 16 |
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been investigated in various cancer cell lines. Studies show that certain derivatives exhibit significantly higher toxicity towards cancer cells compared to normal cells, suggesting potential as anticancer agents. For instance, a derivative showed IC50 values in the low micromolar range against breast cancer cell lines (MCF-7 and MDA-MB-231) while demonstrating lower toxicity to non-cancerous cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzoxazole derivatives. Research has indicated that modifications on the benzoxazole ring can enhance or reduce biological efficacy. For example:
- Electron-donating groups (e.g., methoxy groups) significantly improve antibacterial activity.
- Electron-withdrawing groups tend to decrease activity against certain bacterial strains.
This relationship allows researchers to design more effective derivatives by strategically adding or altering substituents on the benzoxazole scaffold.
Case Studies
-
Study on Anticancer Activity
A study published in 2021 evaluated a series of benzoxazole derivatives for their anticancer properties. Among them, this compound was found to inhibit cell proliferation in various cancer types with notable selectivity towards malignant cells . -
Antimicrobial Screening
In another investigation focusing on antimicrobial properties, several derivatives were screened against a panel of bacterial and fungal pathogens. The results indicated that while most compounds had limited antibacterial activity, some exhibited promising antifungal effects against Candida albicans, highlighting their potential in treating fungal infections .
Q & A
Q. How should researchers reconcile divergent cytotoxicity data across cell lines?
- Framework :
- Standardize cell lines : Use ATCC-validated cultures (e.g., HEK293 vs. MCF-7).
- Control variables : Match assay conditions (e.g., serum concentration, incubation time).
- Meta-analysis : Cross-reference with databases like PubChem BioAssay to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
